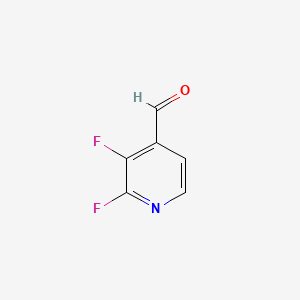

2,3-Difluoropyridine-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDQNHSVEDQAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704705 | |

| Record name | 2,3-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-65-9 | |

| Record name | 2,3-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3-Difluoropyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoropyridine-4-carbaldehyde is a key fluorinated heterocyclic building block with significant applications in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the pyridine ring profoundly influences the molecule's electronic properties, enhancing its reactivity and bestowing favorable pharmacokinetic characteristics upon its derivatives. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and reactivity of this compound, offering valuable insights for its application in the development of novel therapeutics.

Physicochemical Properties

The unique arrangement of fluorine atoms and the aldehyde group in this compound dictates its physical and chemical characteristics. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1227502-65-9 | [1] |

| Molecular Formula | C₆H₃F₂NO | [1] |

| Molecular Weight | 143.09 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available (pKa of Pyridine-4-carbaldehyde is 4.72) | [2] |

| Solubility | Soluble in common organic solvents such as Chloroform, DMSO, and Methanol. | [3] |

| Density | Not available | |

| Refractive Index | Not available |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Table 2: Spectral Data of this compound

| Technique | Data |

| ¹H NMR | Chemical shifts are observed for the aromatic protons and the aldehydic proton. The exact shifts are dependent on the solvent used. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring and the carbonyl carbon are observed. The electronegative fluorine atoms significantly influence the chemical shifts. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C3 positions. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route starting from a commercially available precursor is outlined below.

General Protocol for Halogen Exchange Fluorination:

-

To a solution of the starting polychlorinated pyridine in a high-boiling polar aprotic solvent (e.g., sulfolane, DMF, or DMSO), add potassium fluoride (KF) and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide).[4]

-

Heat the reaction mixture to a high temperature (typically 180-220 °C) under an inert atmosphere for several hours.[4]

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by distillation or extraction.

General Protocol for Formylation via Lithiation:

-

Dissolve the fluorinated pyridine precursor in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C) under an inert atmosphere.

-

Slowly add a solution of n-butyllithium (n-BuLi) to effect lithiation at the 4-position.

-

After stirring for a period, add N,N-dimethylformamide (DMF) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

NMR Spectroscopic Analysis

General Protocol:

-

Prepare a 5-10% (w/v) solution of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[7]

-

Record ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[7]

-

For ¹H and ¹³C NMR, reference the spectra to the residual solvent peak.[7]

-

For ¹⁹F NMR, an external standard such as CFCl₃ or an internal standard like benzotrifluoride can be used.[7]

-

For complex spectra, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be employed for unambiguous signal assignment.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate due to the reactivity of both the aldehyde group and the difluorinated pyridine ring.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3-difluoropyridine-4-carboxylic acid, using common oxidizing agents like potassium permanganate (KMnO₄).[8][9]

-

General Protocol for Oxidation with KMnO₄:

-

Dissolve the aldehyde in a suitable solvent mixture, such as aqueous acetic acid.

-

Slowly add a solution of potassium permanganate while monitoring the temperature.

-

Stir the reaction mixture until the purple color of the permanganate disappears.

-

Work up the reaction by quenching any excess oxidant and extracting the carboxylic acid product.

-

-

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2,3-difluoropyridin-4-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[10][11]

-

General Protocol for Reduction with NaBH₄:

-

Dissolve the aldehyde in an alcoholic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the alcohol product.

-

-

-

Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles, such as primary amines, to form Schiff bases (imines).

Reactions of the Difluorinated Pyridine Ring

The electron-withdrawing fluorine atoms activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of one or both fluorine atoms by various nucleophiles, providing a route to a diverse range of substituted pyridine derivatives.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique physicochemical properties, stemming from the strategic placement of fluorine atoms, make it an attractive scaffold for the synthesis of novel bioactive molecules. The reactivity of both the aldehyde functional group and the activated pyridine ring offers multiple avenues for chemical modification, enabling the fine-tuning of molecular properties to optimize drug-like characteristics. This guide provides a foundational understanding of this important compound, which will aid researchers in its effective utilization in their synthetic and medicinal chemistry endeavors.

References

- 1. 2,3-Difluoropyridine-4-carboxaldehyde | 1227502-65-9 [chemicalbook.com]

- 2. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. 5-Chloro-2,3-difluoropyridine | 89402-43-7 [chemicalbook.com]

- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. sc-st.univ-batna2.dz [sc-st.univ-batna2.dz]

- 9. researchgate.net [researchgate.net]

- 10. Sodium Borohydride [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Structure Elucidation of 2,3-Difluoropyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2,3-Difluoropyridine-4-carbaldehyde, a key building block in medicinal chemistry. This document details the spectroscopic and spectrometric techniques used for its characterization, outlines a plausible synthetic pathway, and explores the biological relevance of derivative compounds. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical workflows and the relevant biological pathway are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in drug discovery and development. The presence of fluorine atoms on the pyridine ring can profoundly influence the physicochemical properties of molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, making this compound a valuable intermediate for the synthesis of complex bioactive molecules. This guide will focus on the key analytical techniques and methodologies required for the unambiguous structural determination of this important synthetic intermediate.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1227502-65-9 | ChemicalBook[1] |

| Molecular Formula | C₆H₃F₂NO | - |

| Molecular Weight | 143.09 g/mol | - |

| Appearance | Likely a solid or liquid | General knowledge |

Spectroscopic and Spectrometric Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the connectivity of atoms, while Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide crucial information about functional groups and molecular weight, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, provides the most detailed information for the structural confirmation of this compound.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a downfield signal for the aldehyde proton. The coupling of these protons with each other and with the fluorine atoms will result in complex splitting patterns.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constants (J, Hz) (Predicted) |

| H-5 | 7.8 - 8.2 | ddd | J(H5-H6), J(H5-F3), J(H5-F2) |

| H-6 | 8.4 - 8.8 | ddd | J(H6-H5), J(H6-F2), J(H6-F3) |

| CHO | 9.9 - 10.5 | s | - |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegative fluorine atoms and the carbonyl group. The signals for the carbon atoms directly bonded to fluorine will appear as doublets due to ¹J(C-F) coupling.

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constants (J, Hz) (Predicted) |

| C-2 | 145 - 155 | dd | ¹J(C2-F2), ²J(C2-F3) |

| C-3 | 140 - 150 | dd | ¹J(C3-F3), ²J(C3-F2) |

| C-4 | 120 - 130 | d | ³J(C4-F3) or ³J(C4-F2) |

| C-5 | 115 - 125 | s | - |

| C-6 | 150 - 160 | d | ³J(C6-F2) or ⁴J(C6-F3) |

| CHO | 185 - 195 | t | ²J(C-H), ³J(C-F) |

3.1.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will display two signals for the two non-equivalent fluorine atoms. These signals will be split into doublets due to the coupling between F-2 and F-3. Further coupling to the ring protons will result in more complex multiplets.

| Fluorine | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constants (J, Hz) (Predicted) |

| F-2 | -130 to -150 | dm | J(F2-F3), J(F2-H6), J(F2-H5) |

| F-3 | -150 to -170 | dm | J(F3-F2), J(F3-H5) |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C=O (aldehyde) | 1700 - 1720 | Strong |

| C=N, C=C (aromatic) | 1550 - 1650 | Medium to Strong |

| C-F | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Ion | m/z (Expected) | Description |

| [M]⁺ | 143.02 | Molecular Ion |

| [M-H]⁺ | 142.01 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 114.02 | Loss of the formyl group |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound is the formylation of 2,3-difluoropyridine.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Formylation of 2,3-Difluoropyridine

Disclaimer: This is a representative protocol based on general literature procedures for the formylation of pyridine derivatives and should be adapted and optimized.

Materials:

-

2,3-Difluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of 2,3-difluoropyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

-

Anhydrous DMF (1.5 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound.

Biological Relevance and Signaling Pathway

While this compound itself is a synthetic intermediate, its derivatives, particularly pyridine carboxamides, have been identified as potent inhibitors of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[2] SDH inhibitors are used as fungicides in agriculture.

Succinate Dehydrogenase Inhibition Pathway

SDH plays a crucial role in cellular respiration by linking the Krebs cycle to the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ubiquinone pool in the electron transport chain. Inhibition of SDH disrupts this process, leading to a depletion of cellular ATP and ultimately, fungal cell death.

Caption: Inhibition of Succinate Dehydrogenase by a pyridine carboxamide derivative.

Conclusion

The structural elucidation of this compound is achieved through a combination of spectroscopic and spectrometric techniques, with NMR providing the most definitive data. Its synthesis via formylation of 2,3-difluoropyridine offers a viable route to this valuable building block. The derivatives of this compound show significant biological activity as succinate dehydrogenase inhibitors, highlighting its importance in the development of new agrochemicals and potentially, pharmaceuticals. This guide provides the foundational knowledge for researchers and scientists working with this and related fluorinated pyridines.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2,3-Difluoropyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 2,3-Difluoropyridine-4-carbaldehyde. These predictions are derived from the analysis of similar fluorinated pyridines and related aromatic aldehydes. The presence of fluorine atoms is expected to cause complex splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F couplings.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.8 - 8.0 | ddd | J(H5-H6) ≈ 5.0, J(H5-F3) ≈ 8.0, J(H5-F2) ≈ 1.0 |

| H-6 | 8.6 - 8.8 | ddd | J(H6-H5) ≈ 5.0, J(H6-F2) ≈ 2.0, J(H6-F3) ≈ 1.0 |

| CHO | 10.2 - 10.4 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 | 150 - 155 | dd | ¹J(C2-F2) ≈ 240-260, ²J(C2-F3) ≈ 15-25 |

| C-3 | 145 - 150 | dd | ¹J(C3-F3) ≈ 240-260, ²J(C3-F2) ≈ 15-25 |

| C-4 | 120 - 125 | dd | ²J(C4-F3) ≈ 10-20, ³J(C4-F2) ≈ 5-10 |

| C-5 | 125 - 130 | d | ³J(C5-F3) ≈ 5-10 |

| C-6 | 150 - 155 | d | ²J(C6-F2) ≈ 15-25 |

| CHO | 185 - 190 | d | ³J(C-F3) ≈ 3-5 |

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CDCl₃ is generally preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[4]

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient.

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 101 MHz (for a 400 MHz ¹H spectrometer).

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Decoupling: Broadband proton decoupling (e.g., GARP or WALTZ-16).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: A range of 0 to 200 ppm is appropriate.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, which is valuable for researchers in drug development and medicinal chemistry.

Caption: Synthetic and analytical workflow.

References

An In-depth Technical Guide to ¹⁹F NMR Spectroscopy of Difluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy as applied to the analysis of difluorinated pyridines. Given the increasing prevalence of fluorinated moieties in pharmaceuticals and agrochemicals, a thorough understanding of their NMR characteristics is essential for structural elucidation, reaction monitoring, and studying molecular interactions. This document outlines the fundamental principles, presents key NMR data, details experimental protocols, and illustrates the structural and electronic effects governing the ¹⁹F NMR spectra of these important heterocyclic compounds.

Core Principles of ¹⁹F NMR Spectroscopy

Fluorine-19 is an excellent nucleus for NMR spectroscopy due to several advantageous properties. It has a nuclear spin (I) of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection, with a receptivity approximately 83% that of ¹H. The chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning over 800 ppm, which generally leads to well-resolved spectra with minimal signal overlap, even in complex molecules.

The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it a powerful probe of molecular structure and conformation. Factors influencing the chemical shift include the electronegativity of neighboring atoms, resonance effects within aromatic systems, and through-space interactions. Electron-withdrawing groups typically cause a downfield shift (to higher frequency), while electron-donating groups result in an upfield shift (to lower frequency).

Data Presentation: ¹⁹F NMR of Difluorinated Pyridines

The following tables summarize the ¹⁹F NMR chemical shifts (δ) and ¹⁹F-¹⁹F coupling constants (J) for various difluorinated pyridine isomers. It is important to note that chemical shifts can be influenced by the solvent and the reference standard used. The data presented here is referenced to CFCl₃ (trichlorofluoromethane) unless otherwise specified.

Table 1: ¹⁹F NMR Chemical Shifts (δ) of Difluorinated Pyridines

| Compound | Position of F | F-2 (ppm) | F-3 (ppm) | F-4 (ppm) | F-5 (ppm) | F-6 (ppm) | Solvent |

| 2,3-Difluoropyridine | 2, 3 | - | - | - | - | - | CDCl₃ |

| 2,4-Difluoropyridine | 2, 4 | - | - | - | - | - | - |

| 2,5-Difluoropyridine | 2, 5 | - | - | - | - | - | - |

| 2,6-Difluoropyridine | 2, 6 | - | - | - | - | - | - |

| 3,4-Difluoropyridine | 3, 4 | - | - | - | - | - | - |

| 3,5-Difluoropyridine | 3, 5 | - | - | - | - | - | - |

Table 2: ¹⁹F-¹⁹F Coupling Constants (J) of Difluorinated Pyridines

| Compound | Coupling Nuclei | Coupling Type | J (Hz) |

| 2,3-Difluoropyridine | F-2, F-3 | ³J (ortho) | - |

| 2,4-Difluoropyridine | F-2, F-4 | ⁴J (meta) | - |

| 2,5-Difluoropyridine | F-2, F-5 | ⁵J (para) | - |

| 2,6-Difluoropyridine | F-2, F-6 | ⁴J (meta) | - |

| 3,4-Difluoropyridine | F-3, F-4 | ³J (ortho) | - |

| 3,5-Difluoropyridine | F-3, F-5 | ³J (ortho) | - |

(Note: A comprehensive and consistently referenced dataset for all isomers is challenging to compile from publicly available literature. The table above is a template to be populated as consistent data becomes available.)

Signaling Pathways and Coupling Mechanisms

The observed couplings in ¹⁹F NMR spectra of difluorinated pyridines arise from two primary mechanisms: through-bond (scalar) coupling and through-space coupling.

Through-bond coupling (J-coupling) is mediated by the electrons in the molecular bonds connecting the two fluorine atoms. The magnitude of this coupling is dependent on the number of bonds separating the nuclei, the dihedral angle between them, and the hybridization of the intervening atoms. For aromatic systems like pyridine, through-bond couplings are typically observed over three to five bonds.

Through-space coupling occurs when two fluorine atoms are in close spatial proximity, regardless of the number of bonds separating them. This interaction is a result of the overlap of the non-bonding electron orbitals of the fluorine atoms. The magnitude of through-space coupling is highly sensitive to the internuclear distance.

The following diagram illustrates the different types of through-bond couplings in a generic difluorinated pyridine system.

Experimental Protocols

Acquiring high-quality ¹⁹F NMR spectra of difluorinated pyridines requires careful attention to experimental parameters. The following is a generalized protocol that can be adapted for specific instruments and samples.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that dissolves the difluorinated pyridine and is chemically inert. Common choices include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable time.

-

Reference Standard: An internal or external reference standard is crucial for accurate chemical shift determination. While CFCl₃ (0 ppm) is the historical standard, it is a volatile gas and an ozone-depleting substance. More practical secondary standards include trifluoroacetic acid (TFA, ~ -76.5 ppm) or hexafluorobenzene (C₆F₆, ~ -164.9 ppm). The reference can be added directly to the sample (internal) or placed in a sealed capillary within the NMR tube (external).

NMR Data Acquisition

The following diagram outlines a typical workflow for acquiring ¹⁹F NMR data.

A standard 1D ¹⁹F NMR experiment with ¹H decoupling is typically the starting point.

-

Pulse Sequence: A simple pulse-acquire sequence is usually sufficient. For quantitative measurements, ensure a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time).

-

Spectral Width: The large chemical shift range of ¹⁹F requires a wide spectral width to avoid signal aliasing. A width of at least 200 ppm is a good starting point for aromatic fluorine compounds.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate to resolve the couplings.

-

Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Decoupling: ¹H decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings. However, acquiring a ¹H-coupled spectrum is essential for observing these couplings, which provide valuable structural information.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline for accurate integration.

-

Referencing: Calibrate the chemical shift axis using the known chemical shift of the reference standard.

-

Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of different fluorine environments.

Influence of Substitution Pattern on ¹⁹F NMR Parameters

The position of the fluorine atoms on the pyridine ring, as well as the presence of other substituents, has a predictable effect on the ¹⁹F chemical shifts and coupling constants.

The following diagram illustrates the general trends in ¹⁹F chemical shifts based on the electronic effects of a substituent 'X'.

-

Ortho-substitution: A substituent ortho to a fluorine atom will have the most significant impact on its chemical shift due to both inductive and steric effects.

-

Meta-substitution: The effect of a meta-substituent is primarily inductive.

-

Para-substitution: A para-substituent influences the fluorine chemical shift mainly through resonance effects.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of difluorinated pyridines. The high sensitivity and wide chemical shift dispersion of the ¹⁹F nucleus provide detailed structural and electronic information. By understanding the principles of chemical shifts, coupling constants, and the influence of substitution patterns, researchers can effectively utilize ¹⁹F NMR for structural elucidation, purity assessment, and the study of molecular interactions in the context of drug discovery and materials science. Careful experimental design and data analysis are crucial for obtaining high-quality, reproducible results.

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2,3-Difluoropyridine-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Difluoropyridine-4-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its utility arises from the reactive aldehyde group and the electron-deficient difluorinated pyridine ring.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such molecules. Understanding the fragmentation pattern of this compound under mass spectrometric conditions, particularly through electron ionization (EI), is essential for its unambiguous identification in complex reaction mixtures. This guide provides a detailed overview of the expected fragmentation pathways, a hypothetical experimental protocol for its analysis, and a summary of key fragment ions.

Theoretical Fragmentation Pathways

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2][3] The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure.[4] For this compound (molecular weight: 143.09 g/mol ), the fragmentation is dictated by the interplay of the pyridine ring, the aldehyde functional group, and the two fluorine substituents.

The molecular ion (M•+) is formed by the ejection of an electron from the molecule. Due to the stable aromatic pyridine ring, the molecular ion peak is expected to be reasonably intense.[5] The primary fragmentation pathways likely involve the aldehyde group and the fluorine atoms.

A common fragmentation pathway for aromatic aldehydes is the loss of the aldehyde group (CHO) as a radical, resulting in a stable cation.[1][5] In this case, the loss of a 29 Da fragment (CHO•) from the molecular ion at m/z 143 would generate a prominent peak at m/z 114, corresponding to the 2,3-difluoropyridinyl cation.

Further fragmentation could involve the sequential loss of fluorine atoms or the cleavage of the pyridine ring. The loss of a fluorine radical (19 Da) from the m/z 114 fragment could lead to a peak at m/z 95. Alternatively, the pyridine ring itself can undergo cleavage, although this often results in a complex pattern of lower mass fragments.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for the electron ionization mass spectrum of this compound. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Predicted Relative Abundance |

| 143 | Molecular Ion | [C6H3F2NO]•+ | - | Moderate |

| 114 | [M - CHO]•+ | [C5H3F2N]+ | CHO• | High |

| 95 | [M - CHO - F]•+ | [C5H3FN]+ | F• | Moderate to Low |

| 86 | [M - CHO - CO]•+ | [C4H3F2]+ | CO | Low |

| 69 | [M - CHO - HCN]•+ | [C4H2F2]+ | HCN | Low |

Experimental Protocols

This section outlines a typical experimental protocol for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

4.1 Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a dilute solution (e.g., 100 µg/mL) for initial analysis to avoid saturating the detector.

-

Injection: Inject 1 µL of the prepared solution into the GC-MS system.

4.2 Instrumentation

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ion Source: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole

4.3 GC-MS Parameters

| Parameter | Value |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-300 |

| Scan Speed | 2 scans/sec |

Visualization of Fragmentation Pathway

The following diagram illustrates the primary proposed fragmentation pathway for this compound.

Caption: Primary fragmentation pathway of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is anticipated to be characterized by an initial loss of the aldehyde group, followed by further fragmentation of the difluoropyridinyl cation. The presented theoretical fragmentation pattern, along with the detailed experimental protocol, serves as a valuable resource for researchers and scientists working with this compound, aiding in its identification and structural characterization. The provided visualization offers a clear and concise representation of the primary fragmentation steps.

References

Electronic effects of fluorine in pyridine ring systems

An In-depth Technical Guide to the Electronic Effects of Fluorine in Pyridine Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its unique chemical properties, including its basicity and aromaticity, make it a versatile building block for creating compounds that interact with biological targets. The strategic introduction of fluorine atoms into this ring system has become a powerful tool in drug design, offering a method to fine-tune a molecule's physicochemical and pharmacological profile.[3][4] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond allow it to exert profound electronic effects that can enhance drug potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][3][5][6] This guide provides a detailed examination of these electronic effects, supported by quantitative data, experimental methodologies, and logical frameworks to aid researchers in leveraging fluorine substitution for rational drug design.

Core Electronic Principles: A Duality of Effects

The influence of fluorine on the pyridine ring is primarily governed by the interplay of two fundamental electronic phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached.[7] This effect propagates through the sigma (σ) bonds of the ring, reducing the overall electron density of the aromatic system. This electron withdrawal is most pronounced at the point of substitution and diminishes with distance.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the pyridine ring. This donation of electron density, also known as a mesomeric effect, partially counteracts the inductive withdrawal.

The net electronic impact of a fluorine substituent depends on its position relative to the ring nitrogen and the specific electronic demand of a given chemical process (e.g., reaction, binding event). In general, the powerful inductive effect of fluorine dominates, making fluoropyridines less electron-rich and significantly less basic than pyridine itself.

Caption: Logical flow of fluorine's dual electronic effects on a pyridine ring.

Quantitative Analysis of Electronic Effects

The electronic influence of fluorine can be quantified through various physicochemical parameters, which are crucial for building structure-activity relationships (SAR).

Acidity Constant (pKa)

Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the pyridine nitrogen, which is reflected in a lower pKa value.[7] This is a critical modification in drug design, as it can prevent unwanted protonation of the molecule at physiological pH, thereby improving membrane permeability and bioavailability.[4]

| Compound | Position of Fluorine | pKa |

| Pyridine | - | 5.23[8] |

| 2-Fluoropyridine | 2 | -0.44 |

| 3-Fluoropyridine | 3 | 2.97 |

| 4-Fluoropyridine | 4 | 1.89 |

| Note: pKa values can vary slightly based on experimental conditions. Data compiled from various sources. |

Hammett Constants

The Hammett equation (log(K/K₀) = σρ) is a linear free-energy relationship that quantifies the impact of substituents on reaction rates and equilibria.[9] The substituent constant, sigma (σ), measures the electronic effect of a substituent. For fluorine, these values confirm its strong inductive withdrawal and position-dependent resonance effects.

| Constant | Description | Value |

| σ_meta (σ_m) | Primarily reflects the inductive effect. | 0.34[10] |

| σ_para (σ_p) | Reflects a combination of inductive and resonance effects. | 0.05[10] |

The positive values indicate an electron-withdrawing character. The significantly smaller σ_p value compared to σ_m highlights the partial cancellation of the inductive effect by the resonance effect when fluorine is in the para position.[11]

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing fluorinated pyridines.[12] 19F NMR is particularly powerful for directly observing the electronic environment of the fluorine atom.[13]

| Nucleus | Position of Fluorine | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |

| 1H | 2-Fluoro | H6: ~8.2; H3: ~6.9; H4: ~7.8; H5: ~7.2[14] | - |

| 1H | 3-Fluoro | H2: ~8.4; H4: ~7.4; H5: ~7.3; H6: ~8.4[15] | - |

| 13C | 2-Fluoro | C2: ~163 (J_CF ≈ 236 Hz) | 1J_CF: 230-265[12][16] |

| 13C | 3-Fluoro | C3: ~158 (J_CF ≈ 240 Hz) | 2J_CF: 20-30 |

| 13C | 4-Fluoro | C4: ~165 (J_CF ≈ 265 Hz)[12] | 3J_CF: 5-15 |

| 19F | 2-Fluoro | -60 to -70 (rel. to CFCl3)[12] | - |

| 19F | 3-Fluoro | -110 to -125 (rel. to CFCl3) | - |

| 19F | 4-Fluoro | -85 to -100 (rel. to CFCl3) | - |

| Note: Chemical shifts are highly dependent on the solvent and other substituents.[12] |

Experimental Protocols

Synthesis of Fluoropyridines

Several methods exist for the synthesis of fluoropyridines, with the choice depending on the desired isomer and available starting materials.

1. Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [17] This classic method involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

-

Step 1: Diazotization: 4-Aminopyridine (1 equivalent) is dissolved in a solution of tetrafluoroboric acid (HBF4). The solution is cooled to 5-10 °C.

-

Step 2: Formation of Diazonium Salt: A solution of sodium nitrite (NaNO2, 1.1 equivalents) in water is added dropwise while maintaining the temperature below 10 °C. The resulting 4-pyridyldiazonium tetrafluoroborate precipitates.

-

Step 3: Decomposition: The filtered and dried diazonium salt is heated gently under vacuum. The thermal decomposition yields 4-fluoropyridine, boron trifluoride, and nitrogen gas.

-

Step 4: Isolation: The product, 4-fluoropyridine, is collected by distillation from the reaction mixture. Due to its instability in water, workup procedures must be carefully controlled to avoid hydrolysis and polymerization.[17]

2. Synthesis of 2-Fluoropyridines via Nucleophilic Aromatic Substitution (SNAr) [18] This method is effective for precursors with a good leaving group (e.g., Cl, NO2) at the 2- or 4-position, which are activated towards nucleophilic attack.

-

Step 1: Reaction Setup: 2-Chloropyridine (1 equivalent) is dissolved in an aprotic polar solvent like DMSO or sulfolane.

-

Step 2: Fluoride Source: Anhydrous potassium fluoride (KF, 2-3 equivalents), often in combination with a phase-transfer catalyst (e.g., 18-crown-6 or Kryptofix 2.2.2), is added to the solution.

-

Step 3: Reaction: The mixture is heated to a high temperature (e.g., 150-220 °C) for several hours until the starting material is consumed (monitored by GC or TLC).

-

Step 4: Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried, and concentrated. The crude product is purified by distillation or column chromatography to yield 2-fluoropyridine.

Caption: A generalized experimental workflow for fluoropyridine synthesis.

Determination of pKa

The pKa of a fluoropyridine derivative is typically determined by potentiometric titration.

-

Sample Preparation: A precise amount of the fluoropyridine is dissolved in deionized water or a water/co-solvent mixture (e.g., water/methanol) to create a solution of known concentration (e.g., 0.01 M).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant using a calibrated pH meter.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the pyridine has been protonated. Alternatively, the data can be analyzed using derivative plots or specialized software to find the inflection point more accurately.

Implications for Drug Development

The electronic modifications induced by fluorine have profound and often beneficial consequences for the pharmacokinetic (ADME) and pharmacodynamic (PD) properties of drug candidates.[3][4]

-

Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy ~110 kcal/mol).[6] Substituting a hydrogen atom at a metabolically vulnerable position (e.g., a site of cytochrome P450 oxidation) with fluorine can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[4]

-

Binding Affinity and Selectivity: Fluorine can alter the electronic distribution of a molecule, influencing its ability to form key interactions with a biological target.[3] It can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or multipolar interactions with protein residues, potentially increasing binding affinity and selectivity.[19]

-

Lipophilicity and Permeability: While highly context-dependent, fluorination generally increases a molecule's lipophilicity (logP). This can enhance membrane permeability and absorption.[4] Furthermore, by lowering the pKa, fluorine substitution reduces the likelihood of the pyridine nitrogen being protonated, which keeps the molecule in a more neutral, membrane-permeable state.

Caption: Impact of fluorine substitution on key drug development properties.

Conclusion

The incorporation of fluorine into pyridine rings is a sophisticated strategy in modern medicinal chemistry. By understanding and quantifying the fundamental electronic effects—the dominant inductive withdrawal and modulating resonance donation—drug development professionals can rationally design molecules with superior properties. The ability to lower basicity, block metabolic hotspots, and enhance target binding interactions makes fluorination a critical tool for optimizing lead compounds into successful clinical candidates. The methodologies and data presented in this guide serve as a foundational resource for the continued exploration and application of fluoropyridines in the pursuit of novel therapeutics.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. global.oup.com [global.oup.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 13. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 15. 3-Fluoropyridine(372-47-4) 1H NMR [m.chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,3-Difluoropyridine-4-carbaldehyde: A Versatile Building Block in Medicinal and Agrochemical Innovation

For Immediate Release

Shanghai, China – December 25, 2025 – In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing biological activity and metabolic stability. Among the array of fluorinated building blocks, 2,3-Difluoropyridine-4-carbaldehyde has emerged as a highly versatile and reactive intermediate, enabling the synthesis of a diverse range of complex and biologically active molecules. This technical guide provides an in-depth exploration of the role of this compound as a critical component in the synthesis of innovative pharmaceuticals and agrochemicals, complete with detailed experimental protocols and data-driven insights.

The unique chemical properties of this compound, stemming from the electron-withdrawing nature of the two fluorine atoms on the pyridine ring, render the aldehyde group highly susceptible to nucleophilic attack. This enhanced reactivity makes it an ideal starting point for a variety of chemical transformations, including reductive aminations, condensations, and oxidations, paving the way for the construction of novel heterocyclic systems with significant therapeutic and agricultural potential.

A Key Intermediate in the Synthesis of Kinase Inhibitors

A prominent application of this compound is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds that has shown significant promise as kinase inhibitors. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-b]pyridine scaffold, readily accessible from this compound, serves as a privileged structure for targeting the ATP-binding site of various kinases.

A notable example is the synthesis of Tropomyosin receptor kinase (TRK) inhibitors.[1][2][3] TRK inhibitors have garnered significant attention for their efficacy in treating cancers harboring TRK gene fusions. The synthesis of these inhibitors often involves the condensation of this compound with a substituted pyrazole amine, followed by further functionalization.

Table 1: Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors [1][2][3]

| Compound ID | Target Kinase | IC50 (nM) |

| C03 | TRKA | 56 |

| C09 | TRKA | 57 |

| C10 | TRKA | 26 |

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The following is a representative experimental protocol for the synthesis of pyrazolo[3,4-b]pyridine derivatives from this compound.

Step 1: Condensation Reaction

A mixture of this compound (1.0 eq) and a substituted 1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as ethanol or acetic acid is heated under reflux for 4-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the intermediate imine.

Step 2: Cyclization and Aromatization

The intermediate imine is then subjected to cyclization and aromatization to form the pyrazolo[3,4-b]pyridine core. This can be achieved through various methods, including heating in a high-boiling point solvent or through acid-catalyzed cyclization.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized depending on the specific substrates used.

Expanding the Synthetic Utility: Access to Diverse Heterocyclic Scaffolds

The reactivity of the aldehyde group in this compound extends beyond the synthesis of kinase inhibitors. It serves as a versatile handle for the introduction of various functional groups and the construction of other important heterocyclic systems.

Reductive Amination: The aldehyde can readily undergo reductive amination with a wide range of primary and secondary amines to yield the corresponding aminomethylpyridine derivatives. This reaction is a powerful tool for introducing diversity and modulating the physicochemical properties of the final compounds.

Wittig Reaction and Related Olefinations: The aldehyde can be converted to various alkenes through reactions like the Wittig reaction, providing access to compounds with extended conjugation and different spatial arrangements.

Oxidation to Carboxylic Acid: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2,3-difluoropyridine-4-carboxylic acid, which is another valuable building block for the synthesis of amides, esters, and other carboxylic acid derivatives.

Application in Agrochemical Synthesis

The utility of this compound is not limited to the pharmaceutical industry. Its derivatives are also being explored for their potential as active ingredients in agrochemicals. The incorporation of the difluoropyridine moiety can enhance the efficacy and selectivity of herbicides, fungicides, and insecticides. For instance, pyridine derivatives are used as precursors to agrochemicals.[4]

Diagram 1: Key Reactions of this compound

Caption: Key synthetic transformations of this compound.

Logical Workflow for Bioactive Molecule Discovery

The discovery of novel bioactive molecules utilizing this compound typically follows a structured workflow, beginning with the strategic design of target compounds and culminating in the identification of lead candidates with desirable biological activity.

Diagram 2: Workflow for Bioactive Molecule Discovery

Caption: A typical workflow for discovering new drugs.

Conclusion

This compound stands as a testament to the power of fluorination in modern chemical synthesis. Its heightened reactivity and the unique electronic properties conferred by the difluoropyridine ring make it an invaluable tool for medicinal and agrochemical chemists. The ability to readily access diverse and complex molecular architectures from this building block ensures its continued importance in the quest for novel and effective therapeutic agents and crop protection solutions. As research continues to uncover new applications and synthetic methodologies, the role of this compound as a cornerstone of innovation is set to expand even further.

References

- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-<i>b</i>]pyridine derivatives as TRK inhibitors [ouci.dntb.gov.ua]

- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. iosrjournals.org [iosrjournals.org]

The Dual Role of Fluorine: A Deep Dive into the Lipophilicity and Metabolic Stability of Fluoropyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of the impact of fluorination on two critical drug-like properties: lipophilicity and metabolic stability. By understanding these relationships, researchers can more effectively design and optimize fluoropyridine derivatives with improved pharmacokinetic profiles.

The Influence of Fluorination on Lipophilicity

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is profoundly influenced by the introduction of fluorine. While often perceived as a simple lipophilicity enhancer, the effects of fluorination are nuanced and context-dependent. The high electronegativity of fluorine can create complex electronic effects within the pyridine ring and its substituents, leading to non-intuitive shifts in lipophilicity.

The following table summarizes the experimentally determined distribution coefficients at pH 7.4 (logD 7.4) for a series of 2-thiofluoroalkyl and 2-sulfonyl fluoroalkyl substituted pyridines. This data highlights how the degree and position of fluorination, as well as the oxidation state of the sulfur linkage, can modulate lipophilicity.[1]

Table 1: Lipophilicity (logD 7.4) of Selected Fluoropyridine Derivatives [1]

| Compound ID | Structure | R Group | logD 7.4 |

| 1 | 2-(Methylthio)pyridine | -SCH₃ | 1.69 |

| 2 | 2-(Difluoromethylthio)pyridine | -SCF₂H | 1.95 |

| 3 | 2-(Trifluoromethylthio)pyridine | -SCF₃ | 2.13 |

| 4 | 2-(2,2-Difluoroethylthio)pyridine | -SCH₂CF₂H | 1.84 |

| 5 | 2-(2,2,2-Trifluoroethylthio)pyridine | -SCH₂CF₃ | 2.26 |

| 6 | 2-(Methylsulfonyl)pyridine | -SO₂CH₃ | -0.07 |

| 7 | 2-((2,2,2-Trifluoroethyl)sulfonyl)pyridine | -SO₂CH₂CF₃ | 0.79 |

Data sourced from a study on 2-(thiofluoroalkyl)pyridines and their sulfonyl analogues.[1]

Enhancing Metabolic Stability through Fluorination

A primary driver for the use of fluorine in drug design is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. By strategically placing fluorine atoms at metabolically labile positions, or "soft spots," on the pyridine ring or its substituents, chemists can block oxidative metabolism by cytochrome P450 (CYP) enzymes and other metabolic pathways.[2][3]

Table 2: Illustrative Metabolic Stability of Fluorinated vs. Non-Fluorinated Heterocycles in Liver Microsomes

| Compound Class | Compound | Fluorination Status | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Species | Reference |

| Indole Analog | UT-155 | Non-fluorinated | 12.35 | Not Reported | Mouse | [4] |

| 32c (CF₃-substituted analog) | Fluorinated | 53.71 | 1.29 | Mouse | [4] | |

| Indole | 5-Fluoroindole | Fluorinated | 144.2 | 9.0 | Rat | [4] |

| PARP Inhibitor | 1a | Non-fluorinated | Not Reported | Not Reported | Human | [5] |

| 1b (7-Fluoro analog) | Fluorinated | Not Reported | Not Reported | Human | [5] |

Key Metabolic Pathways of Fluoropyridine Derivatives

The metabolism of fluoropyridine derivatives is primarily mediated by two major enzyme families: Cytochrome P450s (CYPs) and aldehyde oxidases (AOs).[6][7] The specific metabolic fate of a fluoropyridine is highly dependent on its substitution pattern and the electronic properties of the ring.

Cytochrome P450 (CYP) Enzymes: These enzymes, particularly isoforms like CYP3A4 and CYP2E1, are responsible for a variety of oxidative transformations.[8][9] Common metabolic reactions include:

-

Hydroxylation: The introduction of a hydroxyl group onto the pyridine ring or its substituents. This is a common deactivation pathway.[10]

-

N-oxidation: Oxidation of the pyridine nitrogen to form an N-oxide.[11]

-

Oxidative Defluorination: In some cases, CYP enzymes can catalyze the removal of a fluorine atom, which can lead to the formation of reactive metabolites.[8]

Aldehyde Oxidase (AO): This cytosolic enzyme plays a significant role in the metabolism of N-heterocycles.[6][7] AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen. For fluoropyridines, this can lead to the formation of pyridinone metabolites.[6]

The following diagram illustrates a generalized metabolic pathway for a hypothetical fluoropyridine derivative, highlighting the key enzymatic transformations.

Caption: Generalized metabolic pathways of fluoropyridine derivatives.

Experimental Protocols

Accurate assessment of lipophilicity and metabolic stability is crucial for the successful development of fluoropyridine drug candidates. The following sections detail the standard experimental methodologies for these evaluations.

Determination of Lipophilicity (logP/logD)

4.1.1. Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4 for logD).

-

Preparation: Prepare solutions of the test compound in both n-octanol and the aqueous buffer.

-

Partitioning: Mix equal volumes of the n-octanol and aqueous solutions in a vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation: The logP or logD value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

4.1.2. High-Performance Liquid Chromatography (HPLC)-Based Methods

Reversed-phase HPLC can be used to estimate lipophilicity by correlating the retention time of a compound with that of a series of standards with known logP values.

-

System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Standard Analysis: Inject a series of standard compounds with known logP values and record their retention times.

-

Test Compound Analysis: Inject the fluoropyridine derivative and record its retention time under the same chromatographic conditions.

-

Correlation and Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times. Use the retention time of the test compound to interpolate its logP value from the calibration curve.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is a widely used method to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.

-

Reagents and Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound stock solution (typically in DMSO or acetonitrile)

-

Positive control compounds (with known metabolic fates, e.g., testosterone, verapamil)

-

Quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

-

-

Assay Procedure:

-

Preparation: Prepare a reaction mixture containing HLMs and the NADPH regenerating system in phosphate buffer.

-

Initiation: Add the test compound to the reaction mixture to initiate the metabolic reaction. A parallel incubation without the NADPH regenerating system is often included as a negative control to assess non-enzymatic degradation.

-

Incubation: Incubate the plate at 37°C with shaking.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the quenching solution to stop the reaction.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

-

The following diagram illustrates the typical workflow for a human liver microsomal stability assay.

Caption: Workflow for an in vitro human liver microsomal stability assay.

Conclusion

The incorporation of fluorine into pyridine scaffolds is a powerful and versatile strategy in modern drug discovery. A thorough understanding of how fluorination impacts lipophilicity and metabolic stability is paramount for the successful design of drug candidates with optimal pharmacokinetic profiles. The data and experimental protocols presented in this guide provide a framework for researchers to make more informed decisions in the selection and optimization of fluoropyridine derivatives, ultimately increasing the probability of advancing new therapeutic agents to the clinic.

References

- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nuvisan.com [nuvisan.com]

- 8. Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of Human Drug-Metabolizing CYP3A4 with Small Inhibitory Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Difluoropyridine-4-carbaldehyde for Chemical Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoropyridine-4-carbaldehyde is a pivotal fluorinated heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its chemical structure, featuring a pyridine ring substituted with two fluorine atoms and an aldehyde group, makes it a versatile intermediate for the synthesis of complex, high-value molecules. The strategic incorporation of fluorine atoms into bioactive molecules is a well-established method for fine-tuning their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1] The aldehyde functional group provides a reactive handle for a variety of chemical transformations, including nucleophilic additions, reductive aminations, and condensation reactions, enabling the construction of diverse molecular scaffolds.[1]

The electron-withdrawing nature of the two fluorine atoms at the 2 and 3 positions increases the electrophilicity of the pyridine ring and the aldehyde at the 4-position, enhancing its reactivity.[1] This heightened reactivity makes it an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies. Derivatives of this compound are of significant interest in the design of enzyme inhibitors and receptor ligands, with applications in neuroscience, such as the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, and in the synthesis of novel antibacterial agents.[1]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically for research and development purposes. The available purity and quantities can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their experimental work. Below is a summary of commercial sources for this compound.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Weight ( g/mol ) |

| Benchchem | B578290 | >97% | Inquire | 1227502-65-9 | 143.09 |

| ChemicalBook | CB82168393 | >97% | Inquire | 1227502-65-9 | 143.09 |

| Sigma-Aldrich | SY3H99DEFF84 | 97% | Inquire | 870234-98-3 | 143.09 |

| Oakwood Chemical | 075270 | 95% | 250mg, 1g | 870234-98-3 | 143.09 |

*Note: Some suppliers list the isomeric 3,5-difluoropyridine-4-carbaldehyde under a different CAS number. Researchers should verify the specific isomer required for their application.

Key Synthetic Transformations and Experimental Protocols

The aldehyde functionality of this compound is its most versatile feature, allowing for a range of synthetic manipulations. Two of the most common and impactful transformations are reductive amination for the synthesis of substituted amines and oxidation to form the corresponding carboxylic acid.

General Experimental Workflow: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. It proceeds in two main steps: the formation of an imine from the aldehyde and a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. This can be performed as a one-pot reaction using a reducing agent that is selective for the imine in the presence of the aldehyde.

Caption: General workflow for reductive amination.

Example Protocol: Synthesis of a Fused 7-Azaindole as a JAK2 Kinase Inhibitor Precursor

This protocol is adapted from the Pictet-Spengler condensation used in the synthesis of potent JAK2 kinase inhibitors and illustrates how a substituted pyridine aldehyde can be used to create complex heterocyclic scaffolds.[2]

Reaction:

-

Step 1: Reagent Preparation: In a round-bottom flask, dissolve 4-(2-anilinophenyl)-7-azaindole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Step 2: Addition of Aldehyde: Add this compound (1.1 eq) to the solution.

-

Step 3: Catalysis and Reaction: Add trifluoroacetic acid (TFA) (0.2 eq) to the mixture. Heat the reaction to 80°C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Step 4: Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Step 5: Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Step 6: Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 7: Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3,4-fused cyclic product.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Fluorinated pyridines are prevalent scaffolds in the development of kinase inhibitors. The unique electronic properties of the difluoropyridine moiety can lead to favorable interactions within the ATP-binding pocket of kinases. Many kinase inhibitors target critical cell signaling pathways that are dysregulated in diseases like cancer and autoimmune disorders. One such pathway is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.

Caption: PI3K/Akt signaling pathway and inhibition.

As depicted in the diagram, the PI3K/Akt pathway is a critical regulator of cellular processes.[3][4][5][6][7] The development of small molecule inhibitors that target kinases within this pathway, such as PI3K itself, is a major focus of cancer drug discovery. The versatility of this compound allows for the synthesis of diverse libraries of compounds that can be screened for inhibitory activity against such targets. The difluoropyridine core can be elaborated through reactions at the aldehyde to explore the chemical space around the kinase active site, optimizing for potency and selectivity.

Conclusion

This compound is a high-value building block for researchers in drug discovery and development. Its unique electronic properties and the synthetic versatility of the aldehyde group provide a powerful tool for creating novel molecular architectures. With a clear understanding of its commercial availability, key synthetic transformations, and its potential applications in targeting critical biological pathways, scientists can effectively leverage this compound to accelerate the discovery of new therapeutic agents.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. cusabio.com [cusabio.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Synthesis of 2,3-Difluoropyridine-4-carbaldehyde from 2,3-Difluoropyridine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-difluoropyridine-4-carbaldehyde, a valuable fluorinated building block in medicinal chemistry and agrochemical research. The strategic incorporation of fluorine atoms into pyridine scaffolds is an established method to fine-tune the physicochemical properties of bioactive molecules, influencing their lipophilicity, metabolic stability, and target-binding affinity. The described synthesis proceeds via a directed ortho-metalation (DoM) of 2,3-difluoropyridine, followed by formylation. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this key intermediate.

Introduction

Fluorinated pyridine derivatives are of significant interest in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can profoundly alter the electronic properties and metabolic stability of a molecule. This compound serves as a versatile intermediate, with the aldehyde group providing a reactive handle for a variety of subsequent chemical transformations, such as oxidation, reduction, and condensation reactions.[1] The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. This powerful technique allows for the regioselective deprotonation of an aromatic ring directed by a functional group, in this case, the fluorine atoms and the pyridine nitrogen, followed by quenching with an electrophile.

Synthetic Pathway

The synthesis of this compound from 2,3-difluoropyridine is a two-step process occurring in a single pot. First, 2,3-difluoropyridine is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperature. The LDA selectively removes a proton from the C4 position, which is activated by the adjacent fluorine atom and the pyridine nitrogen. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired aldehyde.

Figure 1. Synthetic workflow for the preparation of this compound.

Experimental Protocol

This protocol is based on established principles of directed ortho-metalation of pyridine derivatives.

Materials:

-

2,3-Difluoropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Syringes and needles

Procedure:

-

Preparation of LDA Solution (in situ):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (e.g., 1.1 equivalents) to the stirred THF.

-

Carefully add n-butyllithium (e.g., 1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Lithiation of 2,3-Difluoropyridine:

-

To the freshly prepared LDA solution at -78 °C, add a solution of 2,3-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes. Ensure the internal temperature does not rise significantly.

-